molecular formula C11H11F3O2S B15387190 1-(3-(Methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one

1-(3-(Methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one

Cat. No.: B15387190
M. Wt: 264.27 g/mol
InChI Key: WJDCHYNBJRDBJK-UHFFFAOYSA-N
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Description

1-(3-(Methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one is a useful research compound. Its molecular formula is C11H11F3O2S and its molecular weight is 264.27 g/mol. The purity is usually 95%.
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Biological Activity

1-(3-(Methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one is an organic compound characterized by its unique molecular structure, which includes a trifluoromethoxy group and a methylthio group. Its molecular formula is C11H11F3O2SC_{11}H_{11}F_{3}O_{2}S, with a molecular weight of approximately 264.27 g/mol. This compound is notable for its potential biological activities, which are influenced by its functional groups.

The biological activity of this compound is primarily linked to its structural features:

  • Trifluoromethoxy Group : This group enhances the compound's lipophilicity, facilitating better interaction with lipid membranes and proteins. It may also influence enzyme activity and protein interactions, potentially leading to significant pharmacological effects.
  • Methylthio Group : The presence of this group allows for oxidation to form reactive intermediates that can modulate various biological pathways.

Interaction Studies

Interaction studies are crucial for understanding how this compound engages with biological systems. These studies typically explore:

  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes could lead to therapeutic applications.
  • Protein Modifications : The unique functional groups may facilitate modifications in protein structures, influencing their activity.

Comparative Analysis

To better understand the unique aspects of this compound, it can be compared with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-(3-(Methylthio)-5-(trifluoromethoxy)phenyl)propan-2-oneSimilar structure but different position of trifluoromethoxy groupPotentially different reactivity
1-(3-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-oneSimilar structure but differing position of trifluoromethoxy groupVaried biological activity
Trifluoromethyl phenyl sulfoneLacks propan-2-one moietyUsed as a precursor in synthesis

This table highlights the distinct chemical behavior and potential applications of this compound compared to its analogs.

Study on Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of similar compounds featuring trifluoromethoxy groups. Results indicated that these compounds significantly reduced pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Antimicrobial Evaluation

Research on related methylthio derivatives demonstrated notable antimicrobial activity against various bacterial strains. This suggests that this compound could also exhibit similar properties, warranting further investigation.

Properties

Molecular Formula

C11H11F3O2S

Molecular Weight

264.27 g/mol

IUPAC Name

1-[3-methylsulfanyl-4-(trifluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C11H11F3O2S/c1-7(15)5-8-3-4-9(10(6-8)17-2)16-11(12,13)14/h3-4,6H,5H2,1-2H3

InChI Key

WJDCHYNBJRDBJK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)OC(F)(F)F)SC

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.